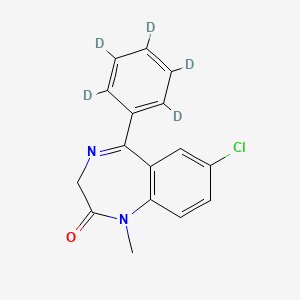
Diazepam-d5
Cat. No. B593411
Key on ui cas rn:
65854-76-4
M. Wt: 289.77 g/mol
InChI Key: AAOVKJBEBIDNHE-VIQYUKPQSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03966793
Procedure details


An aqueous solution prepared by dissolving 7 g. of potassium hydroxide in 15 ml. of water is added to an aqueous solution of 3 g. of compound 4306 CB, then 1.8 g. of dimethyl sulphate is gradually added (about 5 minutes) with stirring, care being taken that the temperature does not rise above 25°C. After the addition is ended, the mixture is left for 2 hours at room temperature, then acidified with acetic acid. A pasty product separates which is covered with diisopropyl ether, and the suspension thus formed is heated to boiling for a few minutes; evolution of carbon dioxide takes place. The product is cooled, diluted with ether and the aqueous phase is separated. Upon evaporation of the solvent, there is obtained a residue which is crystallized from diisopropyl ether. Yield: 80%; m.p. 132°C. The product is identical with the product obtained according to Example 16.








Name
7-Chloro-1-methyl-5-phenyl-2-oxo-2,3-dihydro-1H-benzo[f]-1,4-diazepine
Yield
80%
Identifiers


|
REACTION_CXSMILES
|
[OH-].[K+].[CH:3]1[CH:4]=[CH:5][C:6]([C:9]2[C:16]3[CH:17]=[C:18]([Cl:21])[CH:19]=[CH:20][C:15]=3[NH:14][C:12](=[O:13])[CH:11](C([O-])=O)[N:10]=2)=[CH:7][CH:8]=1.O[K].[K+].S(OC)(O[CH3:32])(=O)=O.C(OC(C)C)(C)C.C(=O)=O>CCOCC.C(O)(=O)C.O>[Cl:21][C:18]1[CH:19]=[CH:20][C:15]2[N:14]([CH3:32])[C:12](=[O:13])[CH2:11][N:10]=[C:9]([C:6]3[CH:5]=[CH:4][CH:3]=[CH:8][CH:7]=3)[C:16]=2[CH:17]=1 |f:0.1,2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC(=CC1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)[O-].O[K].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OC)OC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OC(C)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An aqueous solution prepared
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
by dissolving 7 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
does not rise above 25°C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the suspension thus formed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to boiling for a few minutes
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The product is cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous phase is separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Upon evaporation of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
there is obtained a residue which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is crystallized from diisopropyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
7-Chloro-1-methyl-5-phenyl-2-oxo-2,3-dihydro-1H-benzo[f]-1,4-diazepine
|
|
Type
|
|
|
Smiles
|
ClC=1C=CC2=C(C(=NCC(N2C)=O)C2=CC=CC=C2)C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
